molecular formula C11H5Cl2N5 B6634308 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile

1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile

Cat. No. B6634308
M. Wt: 278.09 g/mol
InChI Key: LLDRXWUWHQXRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile, also known as SB203580, is a pyridinyl imidazole compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in inflammation and stress responses. Since then, SB203580 has been widely used as a tool compound in both basic research and drug discovery efforts.

Mechanism of Action

1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile works by specifically inhibiting the activity of p38 MAPK, a signaling molecule that is involved in the cellular response to stress and inflammation. By blocking the activity of p38 MAPK, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile can modulate various downstream signaling pathways and cellular processes, leading to a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile depend on the specific cellular context and the signaling pathways that are affected. In general, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to induce apoptosis in cancer cells. It has also been implicated in the regulation of cell cycle progression and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is its high selectivity for p38 MAPK, which allows for specific modulation of this signaling pathway without affecting other cellular processes. Additionally, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is a well-characterized compound that has been extensively studied in a variety of experimental systems, making it a reliable tool compound for basic research. However, one limitation of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is its relatively low potency compared to other p38 MAPK inhibitors, which may require higher concentrations or longer incubation times in some experimental settings.

Future Directions

There are several potential future directions for research on 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile and related compounds. One area of interest is the development of more potent and selective p38 MAPK inhibitors for use in drug discovery efforts. Additionally, there is ongoing research on the role of p38 MAPK in various diseases, such as cancer and inflammatory disorders, which may lead to new therapeutic applications for 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile. Finally, there is growing interest in the use of p38 MAPK inhibitors as adjuvants to enhance the efficacy of existing cancer therapies, which could have important clinical implications.

Synthesis Methods

The synthesis of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile involves several steps, starting with the reaction of 2,6-dichloropyridine-3-carbaldehyde with methyl isocyanoacetate to form the corresponding pyridine-3-carboxylic acid derivative. This intermediate is then converted to the imidazole-4,5-dicarbonitrile by treatment with potassium cyanide and ammonium carbonate. The final step involves the introduction of a methyl group at the 2-position of the pyridine ring using formaldehyde and sodium borohydride.

Scientific Research Applications

1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been used extensively in scientific research to study the role of p38 MAPK in various cellular processes, including inflammation, apoptosis, and cell cycle regulation. It has also been investigated for its potential therapeutic applications in a variety of diseases, such as cancer, rheumatoid arthritis, and Alzheimer's disease.

properties

IUPAC Name

1-[(2,6-dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N5/c12-10-2-1-7(11(13)17-10)5-18-6-16-8(3-14)9(18)4-15/h1-2,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDRXWUWHQXRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN2C=NC(=C2C#N)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile

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